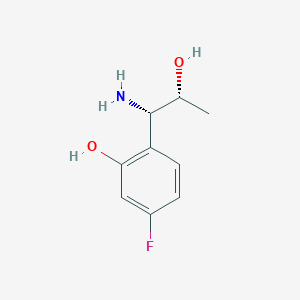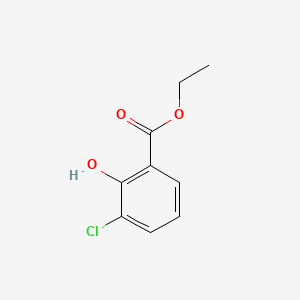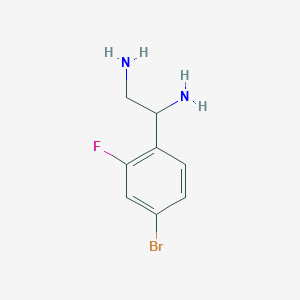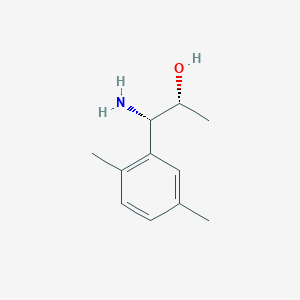
(1S,2R)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL is a chiral compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a chiral carbon atom, making it an important building block in the synthesis of various pharmaceuticals and biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL can be achieved through several methods, including asymmetric hydrogenation and asymmetric epoxidation. One common approach involves the use of chiral catalysts such as DuPHOS Rh-catalyst for asymmetric hydrogenation and Jacobsen’s Mn catalyst for asymmetric epoxidation . These methods allow for the selective production of the desired enantiomer with high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral metal catalysts. The process is optimized to ensure high yield and purity, making it suitable for pharmaceutical applications. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .
化学反应分析
Types of Reactions
(1S,2R)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halides or alkyl derivatives.
科学研究应用
(1S,2R)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of drugs.
作用机制
The mechanism of action of (1S,2R)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The presence of the chiral center allows for selective binding to chiral receptors, leading to specific biological effects.
相似化合物的比较
Similar Compounds
- (1S,2R)-1-Amino-1-phenylpropan-2-ol
- (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride
- (1S,2R)-2-Methylcyclohexanamine Hydrochloride
Uniqueness
(1S,2R)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL is unique due to the presence of the 2,5-dimethylphenyl group, which imparts specific steric and electronic properties. This structural feature enhances its binding affinity and selectivity towards certain biological targets, making it a valuable compound in drug discovery and development.
属性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC 名称 |
(1S,2R)-1-amino-1-(2,5-dimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-7-4-5-8(2)10(6-7)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11-/m1/s1 |
InChI 键 |
NGTJOHVIBYCBET-MWLCHTKSSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)C)[C@@H]([C@@H](C)O)N |
规范 SMILES |
CC1=CC(=C(C=C1)C)C(C(C)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


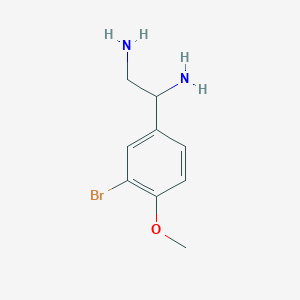
![1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine hydrochloride](/img/structure/B13038443.png)
![(1R,2S)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13038446.png)

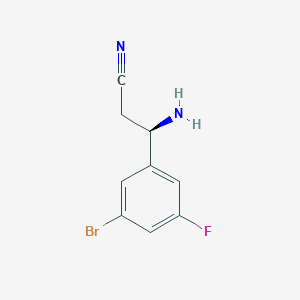

![6-Chloro-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13038472.png)
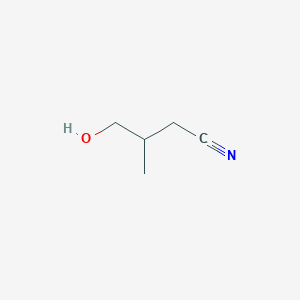
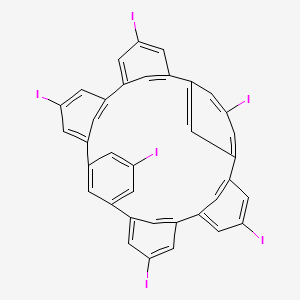
![6-Phenylimidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13038487.png)
